L-Cyclopentylglycine
Overview
Description
L-Cyclopentylglycine is a chemical compound with the molecular formula C7H13NO2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of L-Cyclopentylglycine involves the stereoselective alkylation of the enolate derived from benzyl (2R,3S)- (−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1) with cyclopentyl iodide . This process affords the anti-α-monosubstituted product, benzyl (2R,3S,5S)- (−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate (3) in 60% yield . Catalytic hydrogenolysis over PdCl2 cleaves the auxiliary ring system to give L-cyclopentylglycine (4) in 84% yield . Subsequent protection of the α-amino function with Fmoc-OSu gives Fmoc-L-cyclopentylglycine (5) in high yield .Molecular Structure Analysis
The molecular structure of L-Cyclopentylglycine consists of a cyclopentyl group attached to a glycine molecule . The molecular weight of L-Cyclopentylglycine is 143.18 g/mol .Physical And Chemical Properties Analysis
L-Cyclopentylglycine has a molecular weight of 143.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass of L-Cyclopentylglycine is 143.094628657 g/mol .Scientific Research Applications
1. Synthesis and Structural Analysis
- L-Cyclopentylglycine and its epimers have been synthesized for research into non-proteinogenic amino acids with biological interest. These compounds include structures similar to 2-aminoadipic acid and 2-aminopimelic acid, providing insights into amino acid conformation and properties (Caputo et al., 2006).
2. Cell Proliferative Activity
- Studies on the neuropeptide cyclo-L-prolylglycine, which includes L-Cyclopentylglycine structure, have shown its impact on cell proliferative activity. This research helps in understanding the peptide's neuroprotective properties and its influence on cell cycle dynamics (Zainullina et al., 2020).
3. Transplant Therapy
- L-Cyclopentylglycine-related compounds have been explored in transplant therapy. Research on cell-permeable peptides, which include cyclopentylglycine structures, offers potential in developing safer transplant drugs (Noguchi et al., 2004).
4. Enzymatic Resolution for Biosynthetic Studies
- L-Cyclopentylglycine has been synthesized using enzymatic resolution, contributing to the field of biosynthetic tracer experiments and aiding in understanding enzymatic processes (Andersen et al., 2000).
5. Diabetes Treatment Research
- Research on dipeptidyl peptidase IV inhibitors, which involve cyclopentylglycine derivatives, has implications in the treatment of type 2 diabetes, demonstrating the compound's potential in therapeutic applications (Augeri et al., 2005).
6. Neuroprotective Properties
- The study of cyclo-L-prolylglycine and derivatives like N-Phenylacetylglycyl-L-Proline Ethyl Ester highlights the neuroprotective, anxiolytic, and cognitive-enhancing properties of these compounds (Gudasheva et al., 2017).
7. Biotechnological Production of Amino Acids
- Research on L-phenylglycine, a similar compound to L-Cyclopentylglycine, illustrates genetic engineering approaches in the biotechnological production of non-proteinogenic amino acids, impacting the pharmaceutical industry (Moosmann et al., 2020).
8. Gastrointestinal Research
- Studies involving L-Cysteine and propargylglycine, structurally related to L-Cyclopentylglycine, have shed light on the mechanisms of gastric acid secretion and the potential treatment of related disorders (Mard et al., 2014).
Safety and Hazards
When handling L-Cyclopentylglycine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .
properties
IUPAC Name |
(2S)-2-amino-2-cyclopentylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPKRVHTESHFAA-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438806 | |
Record name | L-Cyclopentylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cyclopentylglycine | |
CAS RN |
2521-84-8 | |
Record name | (αS)-α-Aminocyclopentaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2521-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Cyclopentylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Cyclopentylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of L-Cyclopentylglycine into peptides, specifically oxytocin analogs, affect their biological activity?
A1: Research has explored the substitution of isoleucine with L-Cyclopentylglycine in oxytocin analogs []. While the provided abstracts do not detail the specific biological effects observed, this substitution explores the impact of introducing a conformationally constrained cyclopentyl ring into the peptide structure. This modification is likely aimed at influencing the overall three-dimensional shape of the analog, potentially impacting its binding affinity to the oxytocin receptor and downstream signaling.
Q2: What is the significance of developing an efficient asymmetric synthesis for Fmoc-L-Cyclopentylglycine?
A2: The development of an efficient asymmetric synthesis for Fmoc-L-Cyclopentylglycine, as described in the research [, ], is crucial for several reasons. Firstly, it allows for the controlled and scalable production of this important building block in peptide synthesis. The Fmoc protecting group is commonly used in solid-phase peptide synthesis, making the Fmoc-protected L-Cyclopentylglycine readily applicable in standard peptide synthesis protocols. Secondly, asymmetric synthesis ensures the production of the desired enantiomer (L-form in this case), which is crucial for biological applications where stereochemistry plays a vital role in receptor interactions and biological activity.
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